molecular formula C14H8N2O3S B2796095 Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate CAS No. 136428-42-7

Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate

Cat. No. B2796095
CAS RN: 136428-42-7
M. Wt: 284.29
InChI Key: FMRSKLJWKKKAGG-UHFFFAOYSA-N
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Description

“Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C14H8N2O3S . It has an average mass of 284.290 Da and a monoisotopic mass of 284.025574 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring and a furan ring, both of which are five-membered heterocyclic compounds . The compound also contains a dicyanovinyl group .

Scientific Research Applications

Organic Synthesis Applications

The compound and its derivatives have been extensively studied for their reactivity and utility in the synthesis of complex organic molecules. For instance, reactions of furo[2,3-b]pyrrole and furo[3,2-b]pyrrole-type aldehydes have been explored for the synthesis of various dicyanovinyl-substituted compounds, highlighting the compound's role in constructing complex heterocyclic structures. These reactions yield products with potential applications in pharmaceuticals and materials science (Sleziak, Balážiová, & Krutošíková, 1999).

Photophysical and Electrochemical Properties

The compound's derivatives have been analyzed for their photophysical and electrochemical properties, making them candidates for application in optoelectronic devices. For example, tricyanovinylpyrroles synthesized from reactions involving similar structural motifs exhibit significant absorption bands and electrical conductivity, suggesting their potential use in photosensitizing and electronic applications (Trofimov et al., 2001).

Non-Linear Optical Materials

Research into dicyanovinyl-substituted compounds, including thiophenes and bithiophenes, has indicated their promising non-linear optical properties and exceptional thermal stability. These characteristics make them suitable for various optoelectronic applications, such as in solvatochromic probes and non-linear optical materials. The synthesis of these compounds through methods like the Knoevenagel condensation demonstrates the chemical versatility and potential technological applications of the compound's derivatives (Herbivo et al., 2010).

Application in Organic Solar Cells

Additionally, the compound's derivatives have been employed as electron acceptors in the fabrication of bulk-heterojunction organic solar cells. Studies have synthesized 2,2-dicyanovinyl end-capped oligothiophenes, demonstrating their utility in improving the power conversion efficiency of solar cells. This research underscores the potential of such compounds in renewable energy technologies (Jianchang et al., 2015).

Future Directions

While specific future directions for “Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate” were not found in the search results, there is ongoing research into the synthesis and properties of similar compounds. For example, push–pull triarylamine dyes containing 5,6-difluoro-2,1,3-benzothiadiazole units have been synthesized and evaluated as active materials for organic photovoltaics . This suggests that similar compounds could have potential applications in the field of organic electronics.

Mechanism of Action

Target of Action

The primary targets of Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate are biogenic amines . These amines are organic compounds produced by living organisms and play crucial roles in biological functions such as neurotransmission.

Mode of Action

When primary alkyl amines are present in solution, they undergo an aza-Michael addition with the dicyanovinyl group of the sensing material . This interaction results in a rapid color change, indicating the presence of the amines .

Biochemical Pathways

The compound’s interaction with biogenic amines affects the biochemical pathways associated with these amines. The aza-Michael addition reaction alters the chemical structure of the amines, potentially influencing their biological activity .

Pharmacokinetics

The compound’s rapid response to biogenic amines suggests it may have favorable absorption and distribution characteristics .

Result of Action

The result of the compound’s action is a rapid color change in the presence of primary alkyl amines . This change can be used as a visual indicator for the presence of these amines, making the compound useful in applications such as smart food packaging .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the concentration of amines in the environment will affect the compound’s response. Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s stability and efficacy .

properties

IUPAC Name

methyl 3-[5-(2,2-dicyanoethenyl)furan-2-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O3S/c1-18-14(17)13-11(4-5-20-13)12-3-2-10(19-12)6-9(7-15)8-16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRSKLJWKKKAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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